![molecular formula C17H24N2O B7466605 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7466605.png)
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate the role of dopamine receptors in the brain.
Wirkmechanismus
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a selective antagonist of dopamine D1 receptors, which are widely distributed in the brain. By blocking these receptors, 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the activity of dopaminergic neurons and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to affect various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a widely used tool in scientific research due to its selective antagonism of dopamine D1 receptors. However, it has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are many possible future directions for research involving 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Some possible areas of investigation include the role of dopamine D1 receptors in various disease states, such as Parkinson's disease and schizophrenia, as well as the development of more selective and potent dopamine D1 receptor antagonists. Additionally, the potential therapeutic applications of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone and related compounds in the treatment of various neurological and psychiatric disorders warrant further investigation.
Synthesemethoden
The synthesis of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves several steps, including the reaction of 3,4-dihydroisoquinoline with cyclohexylamine to form the corresponding amine, which is then reacted with ethyl chloroacetate to produce the ethyl ester. The ester is then hydrolyzed to form the acid, which is then coupled with 2-aminoethanol to produce 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been widely used in scientific research to investigate the role of dopamine D1 receptors in the brain. It has been used to study the effects of dopamine on various physiological and behavioral processes, including learning and memory, reward, and drug addiction.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(12-18-16-8-2-1-3-9-16)19-11-10-14-6-4-5-7-15(14)13-19/h4-7,16,18H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCDCRRZGTLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.